
3,3'-Sulfinylbis(6-hydroxy-5-nitrobenzoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Sulfinylbis(6-hydroxy-5-nitrobenzoic acid) is a complex organic compound characterized by its unique structure, which includes two aromatic rings, each substituted with hydroxyl and nitro groups, and connected via a sulfinyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfinylbis(6-hydroxy-5-nitrobenzoic acid) typically involves multi-step organic reactions. One common method includes the nitration of 6-hydroxybenzoic acid to introduce nitro groups, followed by sulfoxidation to form the sulfinyl linkage. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems to control reaction parameters. Safety measures are crucial due to the handling of reactive intermediates and the potential hazards associated with nitration reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Sulfinylbis(6-hydroxy-5-nitrobenzoic acid) can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters or ethers.
Wissenschaftliche Forschungsanwendungen
3,3’-Sulfinylbis(6-hydroxy-5-nitrobenzoic acid) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 3,3’-Sulfinylbis(6-hydroxy-5-nitrobenzoic acid) involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The hydroxyl groups may form hydrogen bonds with biological macromolecules, influencing their function. The sulfinyl linkage can modulate the compound’s overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Sulfonylbis(6-hydroxy-5-nitrobenzoic acid): Similar structure but with a sulfonyl linkage instead of a sulfinyl linkage.
6-Hydroxy-5-nitrobenzoic acid: Lacks the sulfinyl linkage and has only one aromatic ring.
5-Nitrosalicylic acid: Contains a nitro group and a hydroxyl group on a single aromatic ring.
Uniqueness
3,3’-Sulfinylbis(6-hydroxy-5-nitrobenzoic acid) is unique due to its dual aromatic rings connected by a sulfinyl linkage, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
62919-41-9 |
|---|---|
Molekularformel |
C14H8N2O11S |
Molekulargewicht |
412.29 g/mol |
IUPAC-Name |
5-(3-carboxy-4-hydroxy-5-nitrophenyl)sulfinyl-2-hydroxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H8N2O11S/c17-11-7(13(19)20)1-5(3-9(11)15(23)24)28(27)6-2-8(14(21)22)12(18)10(4-6)16(25)26/h1-4,17-18H,(H,19,20)(H,21,22) |
InChI-Schlüssel |
WBAWLLQZNQVNJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])S(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


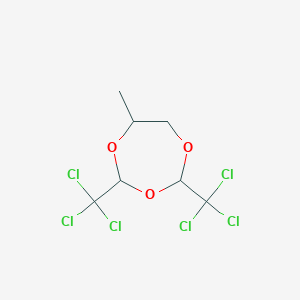
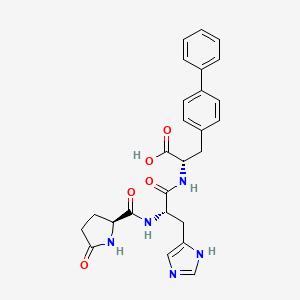
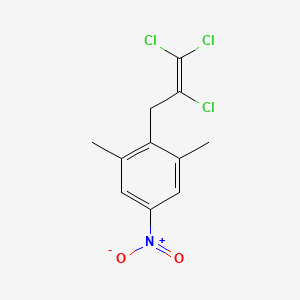
![5-Nitrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14505166.png)
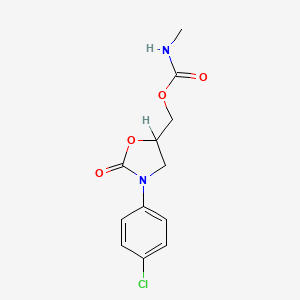
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)

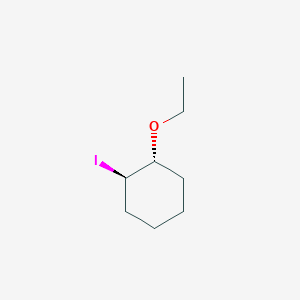

![5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]](/img/structure/B14505211.png)
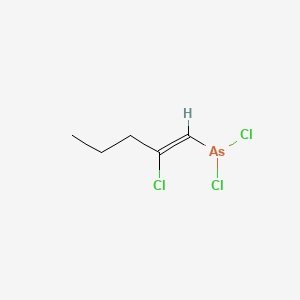
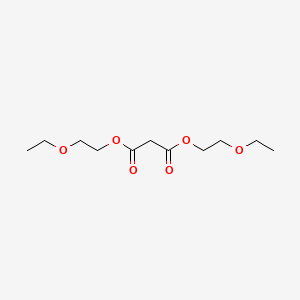
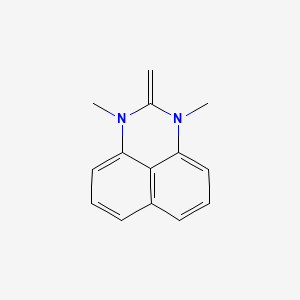
![2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14505236.png)
